![molecular formula C14H23O4P B3059458 Mono(2,4-di-tert-butylphenyl)phosphate CAS No. 18351-37-6](/img/structure/B3059458.png)
Mono(2,4-di-tert-butylphenyl)phosphate
Overview
Description
Mono(2,4-di-tert-butylphenyl)phosphate is a chemical compound with the molecular formula C14H23O4P . It is available for purchase in quantities such as 10MG .
Molecular Structure Analysis
The molecular structure of Mono(2,4-di-tert-butylphenyl)phosphate consists of 14 carbon atoms, 23 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom .Physical And Chemical Properties Analysis
The predicted boiling point of Mono(2,4-di-tert-butylphenyl)phosphate is 390.6±52.0 °C, and its predicted density is 1.147±0.06 g/cm3 . The predicted pKa value is 1.40±0.50 .Scientific Research Applications
Food Contact Applications
Mono(2,4-di-tert-butylphenyl)phosphate is related to Tris(2,4-di-tert-butylphenyl) Phosphite (Irgafos 168), which is used in food contact applications . It’s used as an antioxidant in the production of polymers for food contact articles. These antioxidants reduce the degradation of the polymers during thermal processing and provide long-term antioxidant properties to the food contact article .
Air Pollutant
Tris(2,4-di-tert-butylphenyl)phosphate, a compound related to Mono(2,4-di-tert-butylphenyl)phosphate, has been identified as an unexpected abundant toxic pollutant found in PM2.5 . It was detected in all samples collected from two typical cities far away from each other in China . The concentrations of this compound reached up to 851 (median: 153) ng/m3, indicating that it was a widespread and abundant pollutant in the air .
Plastic Additive
The antioxidant Irgafos 168, related to Mono(2,4-di-tert-butylphenyl)phosphate, is popularly added in plastics . Simulation studies indicated that heating, UV radiation, and water contact might significantly transform Irgafos 168 to its oxidized form .
Cell Growth Inhibition
There is research indicating that Mono(2,4-di-tert-butylphenyl)phosphate might have cell growth-inhibiting properties . However, the details of this application are not available in the search results.
Chemical Analysis
Mono(2,4-di-tert-butylphenyl)phosphate can be analyzed using techniques like GC-MS . This can be useful in environmental monitoring and pollution control.
Industrial Use
Mono(2,4-di-tert-butylphenyl)phosphate is available for purchase from chemical supply companies , indicating its use in various industrial applications. However, the specific details of these applications are not available in the search results.
Mechanism of Action
Target of Action
Mono(2,4-di-tert-butylphenyl)phosphate primarily targets the secretory phospholipase A2 (sPLA2) enzyme . sPLA2 plays a crucial role in the inflammatory response by catalyzing the hydrolysis of phospholipids, releasing arachidonic acid and lysophospholipids, which are precursors of potent inflammatory mediators .
Mode of Action
The compound interacts with sPLA2 through molecular docking, effectively inhibiting the enzyme . This interaction results in the suppression of the inflammatory response, as the production of inflammatory mediators is reduced .
Biochemical Pathways
By inhibiting sPLA2, Mono(2,4-di-tert-butylphenyl)phosphate affects the arachidonic acid pathway. This pathway is responsible for the production of eicosanoids, a group of bioactive lipids that include prostaglandins and leukotrienes, which are potent mediators of inflammation . The inhibition of sPLA2 leads to a decrease in eicosanoid production, thereby reducing inflammation .
Pharmacokinetics
Its solubility in dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .
Result of Action
The primary result of Mono(2,4-di-tert-butylphenyl)phosphate’s action is a significant reduction in inflammation. In animal studies, it has been shown to exhibit significant anti-inflammatory activity, reducing paw edema in a carrageenan-induced paw edema model .
properties
IUPAC Name |
(2,4-ditert-butylphenyl) dihydrogen phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23O4P/c1-13(2,3)10-7-8-12(18-19(15,16)17)11(9-10)14(4,5)6/h7-9H,1-6H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGROEDUAFPSGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(=O)(O)O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mono(2,4-di-tert-butylphenyl)phosphate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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